molecular formula C8H6ClNO2 B2508190 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 207552-71-4

6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2508190
CAS No.: 207552-71-4
M. Wt: 183.59
InChI Key: MYHPYPWWFFXQDY-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chloromethyl group at the 6th position of the benzoxazole ring

Preparation Methods

The synthesis of 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the chloromethylation of 2,3-dihydro-1,3-benzoxazol-2-one. One common method includes the reaction of 2,3-dihydro-1,3-benzoxazol-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at room temperature, yielding the desired chloromethylated product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with biological molecules through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways by modifying key proteins involved in these processes .

Comparison with Similar Compounds

Similar compounds to 6-(Chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one include other chloromethylated benzoxazoles and benzothiazoles. Compared to these compounds, this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is another chloromethylated compound with distinct pharmacological properties .

Properties

IUPAC Name

6-(chloromethyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-4-5-1-2-6-7(3-5)12-8(11)10-6/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHPYPWWFFXQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207552-71-4
Record name 6-(chloromethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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